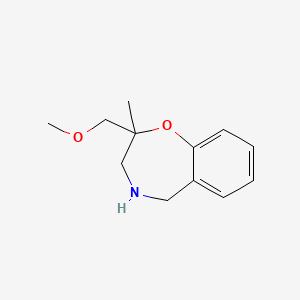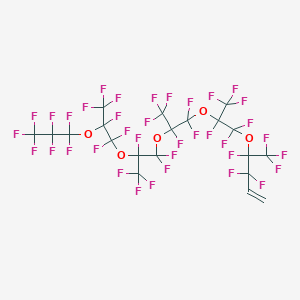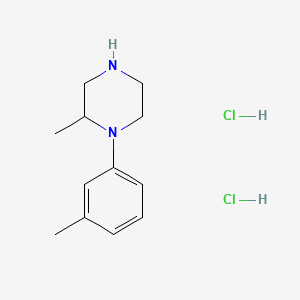![molecular formula C17H17NO2 B13448130 2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile](/img/structure/B13448130.png)
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol. It is an intermediate used in the synthesis of Mandestrobin, a novel fungicide with a methoxyacetamid structure. Mandestrobin is known for its safer profiles for human health and the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile involves the reaction of 2,5-dimethylphenol with benzyl cyanide under specific conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is primarily used as an intermediate in the synthesis of Mandestrobin. Mandestrobin is a strobilurin fungicide used to control various fungal diseases in crops . It is applied to cereals, oilseed rape, fruits, nuts, and beans . The compound’s safer profile for human health and the environment makes it a preferred choice in agricultural applications .
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is related to its role as an intermediate in the synthesis of Mandestrobin. Mandestrobin acts as a quinone outside inhibitor (QoI), disrupting the electron transport chain in fungal mitochondria . This inhibition leads to the cessation of ATP production, ultimately causing fungal cell death .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is unique due to its specific structure, which allows it to be an effective intermediate in the synthesis of Mandestrobin. Its safer profile for human health and the environment further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-hydroxyacetonitrile |
InChI |
InChI=1S/C17H17NO2/c1-12-7-8-13(2)17(9-12)20-11-14-5-3-4-6-15(14)16(19)10-18/h3-9,16,19H,11H2,1-2H3 |
InChI Key |
RQUKVURKWRLOAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)





![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B13448073.png)




![(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B13448090.png)

![[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)](/img/structure/B13448103.png)
